molecular formula C8H5BrN2O2 B8106768 2-(2-Bromo-5-nitrophenyl)acetonitrile

2-(2-Bromo-5-nitrophenyl)acetonitrile

Cat. No.: B8106768
M. Wt: 241.04 g/mol
InChI Key: LZTIMLRTOYLPAQ-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-nitrophenyl)acetonitrile is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-Bromo-5-nitrophenyl)acetonitrile is an organic compound notable for its unique structural features, including a bromine atom and a nitro group on a phenyl ring. With a molecular weight of approximately 241.04 g/mol, this compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The compound's structure allows for diverse reactivity due to the presence of both electron-withdrawing (nitro) and electron-donating (bromine) groups. This duality can influence its interactions with various biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives of nitrophenyl compounds have been investigated for their ability to inhibit specific enzymes involved in tumor growth. These compounds often demonstrate significant cytotoxic effects against various cancer cell lines.

Case Study:
A study focused on similar nitrophenyl derivatives showed promising results in inhibiting the proliferation of cancer cells. The IC50 values for these compounds ranged from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines, indicating potent antiproliferative effects .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria. The presence of the nitro group is thought to enhance the compound's ability to disrupt bacterial cell walls or inhibit vital metabolic pathways.

Data Table: Antimicrobial Activity

CompoundMIC (mg/mL) against E. coliMIC (mg/mL) against S. aureus
This compound0.01950.0048
Similar Nitrophenyl Derivative0.00480.0098

These findings suggest that modifications in substituent positions can lead to variations in biological activity, highlighting the unique properties of this compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Research has shown that substituents on the phenyl ring significantly influence both anticancer and antimicrobial activities.

Key Observations:

  • Electron-withdrawing groups (e.g., nitro) tend to enhance antimicrobial activity.
  • The bromine substituent may play a role in increasing lipophilicity, thereby improving membrane penetration and bioavailability.

Properties

IUPAC Name

2-(2-bromo-5-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-8-2-1-7(11(12)13)5-6(8)3-4-10/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTIMLRTOYLPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 1-bromo-2-(bromomethyl)-4-nitrobenzene (54 g, 183 mmol) in toluene (200 mL) and water (100 mL) was heated to 60° C., then NaCN (27.2 g, 555 mmol) was added, followed by stirring at reflux overnight. Water was added to the mixture, the aqueous layer was extracted with ethyl acetate 3 times. The combined organic phase was washed with brine, dried over sodium sulfate. The crude product was purified by silica gel column chromatography (petroleum ether/ethyl acetate=100:1 to 5:1) to give 2-(2-bromo-5-nitrophenyl)acetonitrile (15 g, yield 34%).
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